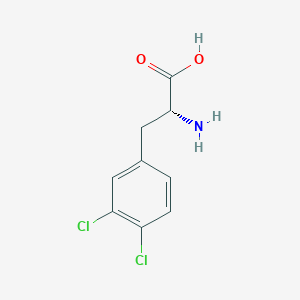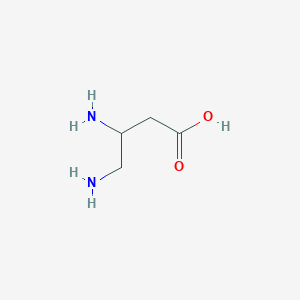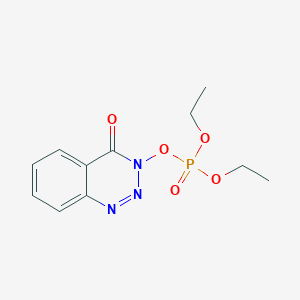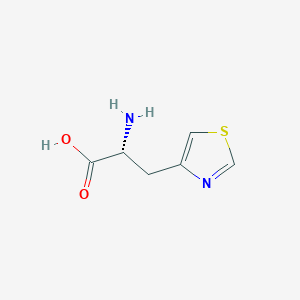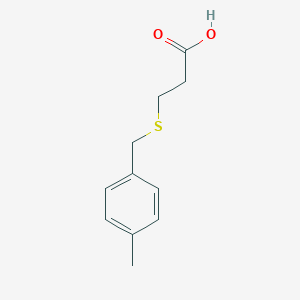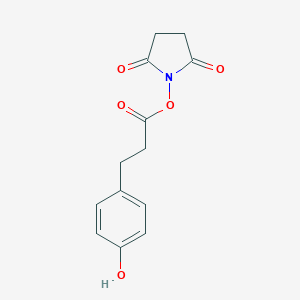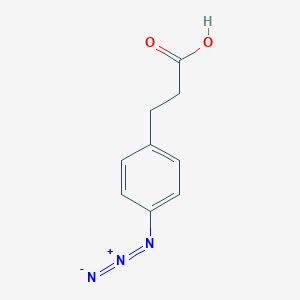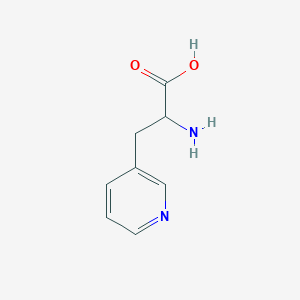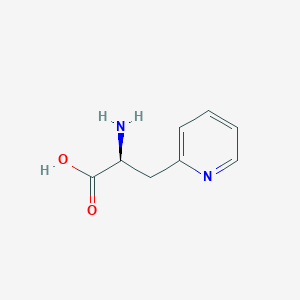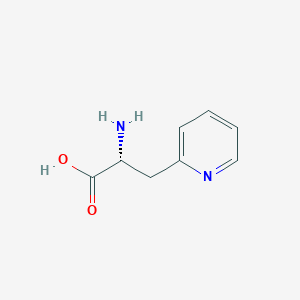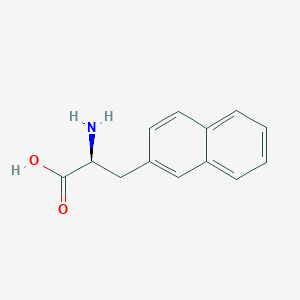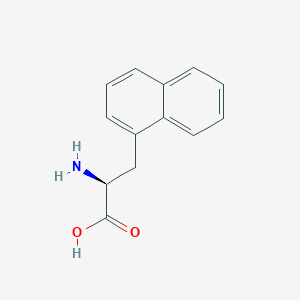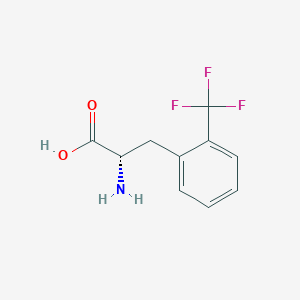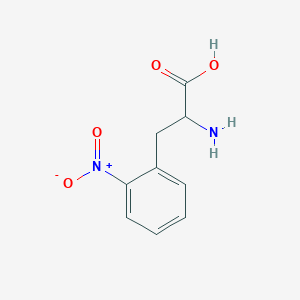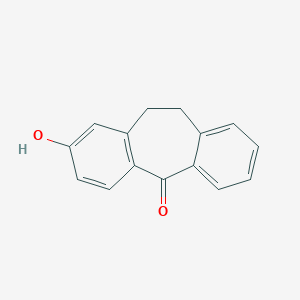
2-Hydroxy-5-dibenzosuberone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one is a chemical compound with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol . This compound is known for its unique structure, which includes a dibenzoannulene core with a hydroxy group and a ketone functional group. It is primarily used in research and industrial applications.
Wirkmechanismus
2-Hydroxy-5-dibenzosuberone, also known as 2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one or 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,b]-cyclohepten-5-one, is a compound of interest in the field of proteomics research . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary targets of this compound are currently under investigation. As a specialty product for proteomics research , it is likely to interact with proteins or enzymes that play a crucial role in biological processes.
Biochemical Pathways
It is known that phenolic compounds like this compound can be involved in various biosynthetic pathways, including the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As a compound used in proteomics research , it is likely to have effects at the protein level, potentially influencing protein expression, function, or interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one can be achieved through a multi-step process. One common method involves the reaction of dibenzosuberone with hydroxylamine to form dibenzosuberone oxime, which is then cyclized to produce the target compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures high purity and consistency, making it suitable for various research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the ketone group can produce a diol .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one can be compared with other similar compounds, such as:
Dibenzosuberone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Hydroxy-5-dibenzosuberone: Similar structure but with different functional group positioning, leading to different reactivity and applications.
10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one: Another related compound with a similar core structure but different functional groups.
The uniqueness of 2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one lies in its specific functional groups and their positioning, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
6-hydroxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15(14)17/h1-4,7-9,16H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGQRAAQALHWFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C(=O)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426533 |
Source


|
| Record name | 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17910-73-5 |
Source


|
| Record name | 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
